N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide
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Overview
Description
N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can lead to a dihydro derivative .
Scientific Research Applications
N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- **(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H21N3O5S |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C25H21N3O5S/c1-15-6-4-5-7-20(15)24-26-25(33-27-24)23-16(2)21-14-19(12-13-22(21)32-23)34(29,30)28-17-8-10-18(31-3)11-9-17/h4-14,28H,1-3H3 |
InChI Key |
RNGOWXCHRVLDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)NC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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